molecular formula C8H10N2O3S B12552021 1-(Benzenesulfonyl)-1-(methoxyimino)methanamine CAS No. 144310-85-0

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine

Katalognummer: B12552021
CAS-Nummer: 144310-85-0
Molekulargewicht: 214.24 g/mol
InChI-Schlüssel: BQKWSHNIWRMTKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine is an organic compound characterized by the presence of a benzenesulfonyl group and a methoxyimino group attached to a methanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-1-(methoxyimino)methanamine typically involves the reaction of benzenesulfonyl chloride with methoxyimino methanamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonyl compounds

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)-1-(methoxyimino)methanamine involves its interaction with molecular targets through its sulfonyl and methoxyimino groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and covalent bonding, with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Benzenesulfonyl)-1-(hydroxyimino)methanamine
  • 1-(Benzenesulfonyl)-1-(ethoxyimino)methanamine
  • 1-(Benzenesulfonyl)-1-(methylthioimino)methanamine

Uniqueness

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine is unique due to its methoxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

144310-85-0

Molekularformel

C8H10N2O3S

Molekulargewicht

214.24 g/mol

IUPAC-Name

1-(benzenesulfonyl)-N'-methoxymethanimidamide

InChI

InChI=1S/C8H10N2O3S/c1-13-10-8(9)14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10)

InChI-Schlüssel

BQKWSHNIWRMTKO-UHFFFAOYSA-N

Kanonische SMILES

CON=C(N)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.